2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate
Description
2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate is a tricyclic heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core. This structure includes:
- 8- and 10-methyl groups on the oxazepine ring.
- An 11-oxo moiety, rendering the compound a 10,11-dihydro derivative.
Properties
IUPAC Name |
[2-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-14-8-10-22-19(12-14)26(3)24(29)18-13-16(9-11-21(18)31-22)25-23(28)17-6-4-5-7-20(17)30-15(2)27/h4-13H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULCZOXTYOBRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC(=O)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate is a member of the dibenzo[b,f][1,4]oxazepine class, characterized by its unique bicyclic structure that integrates oxazepine and carbamate functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 416.43 g/mol
- Structural Features : The compound features two methyl groups at positions 8 and 10, an oxo group at position 11, and a carbamate group attached to the nitrogen in the oxazepine ring.
Biological Activity Overview
Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities. The biological activity of this compound can be summarized as follows:
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance:
- In vitro Studies : The compound was screened against the NCI 60 cell line panel and exhibited significant anti-proliferative activity across various cancer types. Notably, it demonstrated low cell growth promotion in leukemia (RPMI-8226), non-small-cell lung cancer (NCI-H522), and colon cancer (HCT-15) cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound's structure suggests potential interactions with cellular targets involved in growth regulation.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways.
Case Studies
A few case studies highlight the biological activity of related compounds:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the dibenzo oxazepine core.
- Introduction of the carbamate functionality.
- Acetylation to yield the final product.
Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dibenzo[b,f][1,4]oxazepine Derivatives
Key Observations :
- Substituent Position : Activity is highly substituent-dependent. For example, fluorophenyl (8c) and chlorophenyl analogs (8d, 8e) in Table 1 exhibit varied synthetic yields (37–83%), suggesting differences in reaction efficiency .
- Acetate vs. Sulfonamide : The target compound’s acetate group likely improves solubility, whereas sulfonamide derivatives (e.g., Table 1, entry 4) may enhance target binding via hydrogen bonding .
Thiazepine vs. Oxazepine Core Analogues
Replacing the oxygen atom in the 1,4-oxazepine core with sulfur generates dibenzo[b,f][1,4]thiazepines, which exhibit distinct electronic and steric properties.
Table 2: Comparison of Oxazepine and Thiazepine Derivatives
Key Observations :
- Electronic Effects : Sulfur’s larger atomic size and lower electronegativity compared to oxygen may alter receptor binding. Thiazepine derivatives (e.g., compound 16) show potent D2 receptor antagonism, suggesting the oxazepine core may favor different targets .
- Metabolic Stability : Thiazepines may exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation.
Bioactivity Comparison with Carbamazepine Analogs
The target compound’s tricyclic structure resembles carbamazepine, a known anticonvulsant. In contrast, nitro- and amino-substituted derivatives (e.g., compound 11 in ) show moderate neuroleptic effects .
Q & A
Q. How can degradation pathways be elucidated to improve formulation stability?
- Answer :
- Forced degradation : Expose to H₂O₂ (oxidative), NaOH (hydrolytic), or heat to simulate stress conditions .
- Degradant characterization : Isolate via prep-HPLC and analyze with NMR/MS to identify cleavage sites (e.g., acetamide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
